
2,2,5,5-Tétraméthyloxolane-3-ol
Vue d'ensemble
Description
“2,2,5,5-Tetramethyloxolan-3-ol” is a chemical compound with the CAS Number: 29839-74-5 . It has a molecular weight of 144.21 . The IUPAC name for this compound is 2,2,5,5-tetramethyltetrahydro-3-furanol . It is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The molecular formula of “2,2,5,5-Tetramethyloxolan-3-ol” is C8H16O2 . The InChI code for this compound is 1S/C8H16O2/c1-7(2)5-6(9)8(3,4)10-7/h6,9H,5H2,1-4H3 . The Canonical SMILES representation is CC1(CC(C(O1)©C)O)C .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,5,5-Tetramethyloxolan-3-ol” include a molecular weight of 144.21 g/mol . It has a topological polar surface area of 29.5 Ų . The compound has a complexity of 138 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound does not have any rotatable bonds .
Applications De Recherche Scientifique
Solvant Plus Sûr
Le TMO a été identifié comme un solvant plus sûr pour remplacer le toluène, le tétrahydrofurane (THF) et les hydrocarbures dans plusieurs applications . Il offre une alternative plus sûre en raison de ses propriétés et de ses performances uniques .
Chimie Verte
Le TMO est considéré comme un solvant « vert » en raison de ses voies de production bio-sourcées . Plusieurs voies bio-sourcées vers le TMO ont été présentées et évaluées pour leur caractère vert .
Chimie Atmosphérique
La chimie atmosphérique du TMO a été étudiée dans des expériences en laboratoire et des calculs informatiques . Il s'avère être un composé organique volatil (COV) moins problématique que le toluène .
Réaction avec les Radicaux OH et Cl
Le TMO réagit avec les radicaux OH et Cl dans l'atmosphère . Les coefficients de vitesse de ces réactions ont été déterminés, fournissant des informations précieuses sur le comportement du TMO dans l'atmosphère .
Production Bio-Sourcée
Le TMO peut être produit à partir de sources bio-sourcées . L'une de ces voies implique l'utilisation du méthyl-lévulinate, un sous-produit de l'étape de déshydratation du sucre lors de la production de l'acide 2,5-furandicarboxylique .
Métriques Vertes et Substitution des Solvants
La production et l'utilisation du TMO s'alignent sur les principes des métriques vertes et de la substitution des solvants . Cela en fait un candidat prometteur pour les applications de chimie durable .
Safety and Hazards
The safety information for “2,2,5,5-Tetramethyloxolan-3-ol” includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Orientations Futures
“2,2,5,5-Tetramethyloxolan-3-ol” (TMO) has recently been identified and demonstrated as a safer solvent to replace toluene, THF, and hydrocarbons in a handful of applications . Several bio-based routes to TMO are presented and assessed for greenness . This study represents the first demonstration of a bio-based synthesis of TMO and confirmation of bio-content by accepted standards .
Mécanisme D'action
Target of Action
The primary targets of 2,2,5,5-Tetramethyloxolan-3-ol (TMO) are the OH and Cl radicals in the atmosphere . These radicals play a crucial role in the atmospheric breakdown chemistry of TMO .
Mode of Action
TMO interacts with its targets, the OH and Cl radicals, through gas-phase reactions . The reaction OH + TMO proceeds with a rate coefficient k1 (296K) = (3.1±0.4) cm3 molecule−1 s−1 . This is a factor of 3 smaller than predicted by recent structure–activity relationships . Quantum chemical calculations demonstrated that the reaction pathway via the lowest-energy transition state was characterized by a hydrogen-bonded pre-reaction complex, leading to thermodynamically less favored products .
Biochemical Pathways
The biochemical pathways of TMO involve the formation of a hydrogen-bonded pre-reaction complex via the lowest-energy transition state . Steric hindrance from the four methyl substituents in TMO prevents the formation of such H-bonded complexes on the pathways to thermodynamically favored products .
Result of Action
The result of TMO’s action is a slower rate of reaction with OH radicals compared to what was predicted by recent structure–activity relationships . This indicates that TMO is a less problematic volatile organic compound (VOC) than toluene .
Action Environment
The action of TMO is influenced by environmental factors such as temperature and the presence of atmospheric chlorine . An estimated atmospheric lifetime of τ1≈3 d was calculated for TMO, approximately 50% longer than toluene, indicating that any air pollution impacts from TMO emission would be less localized . An estimated photochemical ozone creation potential (POCP E) of 18 was calculated for TMO in north-western Europe conditions, less than half the equivalent value for toluene .
Propriétés
IUPAC Name |
2,2,5,5-tetramethyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)5-6(9)8(3,4)10-7/h6,9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSJXWYSYWFBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29839-74-5 | |
| Record name | 3-Furanol, tetrahydro-2,2,5,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029839745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC33702 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,5,5-tetramethyloxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




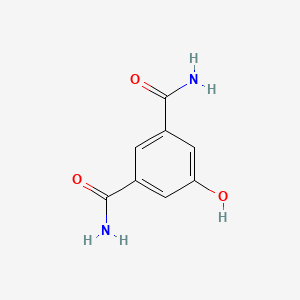
![4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1294710.png)

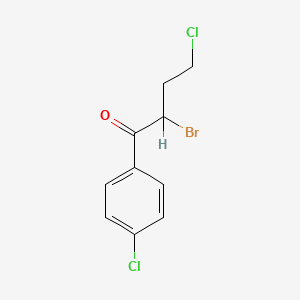
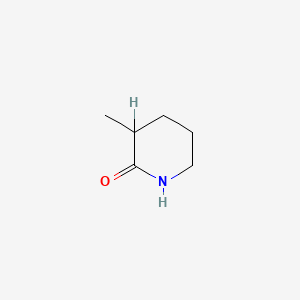
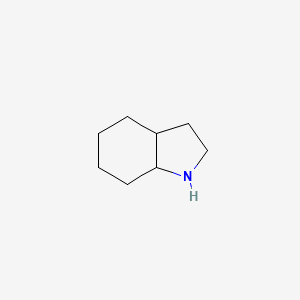
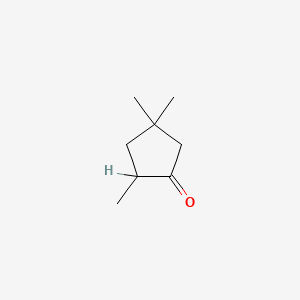


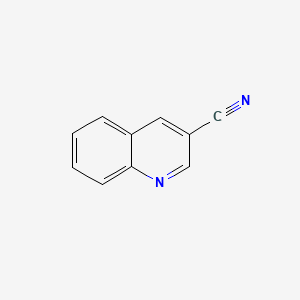
![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)
![Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B1294727.png)
